1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
This compound belongs to the urea-tetrazole class, characterized by a urea backbone linked to a phenyltetrazole moiety substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. The compound shares structural similarities with hypoglycemic agents and kinase inhibitors, as seen in analogs such as 1-(4-fluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea (BC06688) and DNAJA1-targeting tetrazole derivatives .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-13-8-9-14(15(10-13)26-2)19-17(24)18-11-16-20-21-22-23(16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMTFFKIREFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimalarial and anticancer activities, as well as its structure-activity relationships (SAR) and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 354.37 g/mol. Its structure features a urea moiety substituted with a dimethoxyphenyl group and a tetrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.37 g/mol |
| Purity | ≥ 95% |
Antimalarial Activity
Recent studies have evaluated the antimalarial efficacy of urea derivatives against Plasmodium falciparum. The compound exhibited significant activity against the chloroquine-resistant 3D7 strain of P. falciparum with an IC50 value comparable to other potent antimalarial agents. The SAR analysis indicated that the substitution pattern on the urea moiety significantly influences activity.
Key Findings:
- IC50 Value: The compound demonstrated an IC50 value of approximately 0.47 µM against P. falciparum.
- Selectivity Index (SI): The selectivity index was calculated based on cytotoxicity in mammalian cell lines, showing favorable selectivity for malaria parasites over human cells .
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines. In vitro assays revealed that it possesses cytotoxic effects against several cancer types, including breast and colon cancer cells.
Research Highlights:
- Cell Lines Tested: The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
- Mechanism of Action: Preliminary studies suggest that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethoxy Substitution: The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrazole Ring: This moiety is known for its ability to form hydrogen bonds with target proteins, facilitating interaction with active sites.
Case Studies
Several case studies have documented the efficacy of similar urea derivatives in clinical settings:
- Case Study 1: A derivative with a similar structure was tested in a phase II clinical trial for its effectiveness against resistant malaria strains.
- Case Study 2: Another study highlighted the use of urea-based compounds in combination therapies for cancer treatment, showing improved outcomes when paired with established chemotherapeutics.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing tetrazole rings have been shown to possess antibacterial and antifungal activities. Studies demonstrated that certain tetrazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively . The presence of the dimethoxyphenyl group in our compound may enhance its antimicrobial efficacy through improved solubility and bioavailability.
Anti-inflammatory Properties
Tetrazole compounds have also been investigated for their anti-inflammatory effects. A series of studies highlighted that tetrazole derivatives could significantly reduce inflammation in animal models. The specific compound has the potential to be evaluated for similar anti-inflammatory activity, which could lead to new therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
The analgesic properties of tetrazole-containing compounds have been documented extensively. In vivo studies using various pain models have shown that certain derivatives can provide significant pain relief comparable to standard analgesics like ibuprofen. The unique structure of 1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea may contribute to its potential as an analgesic agent .
Agricultural Applications
Pesticidal Activity
The incorporation of tetrazole moieties into agricultural chemicals has been explored for developing new pesticides. Compounds with similar structures have exhibited promising insecticidal and fungicidal activities. The compound could be synthesized and tested for its efficacy against agricultural pests and pathogens, potentially offering a novel solution for crop protection .
Materials Science Applications
Corrosion Inhibition
Recent studies have shown that heterocyclic compounds like tetrazoles can serve as effective corrosion inhibitors in various environments. The unique chemical properties of this compound might allow it to form protective layers on metal surfaces, thereby enhancing their durability against corrosion .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations: The target compound is distinguished by its 2,4-dimethoxyphenyl group, which may enhance lipophilicity compared to BC06688’s 4-fluorophenyl group. Methoxy substituents are known to influence metabolic stability and binding affinity in medicinal chemistry . ZINC000004862266 replaces the phenyltetrazole with a 2-methoxyethyl-tetrazole, introducing a flexible alkyl chain that may improve solubility but reduce target specificity .
Biological Activity :
- BC06688 lacks explicit activity data but shares a urea-tetrazole scaffold with compounds studied for hypoglycemic effects .
- ZINC000004862266 demonstrates potent inhibition of DNAJA1, a heat shock protein, with a docking score comparable to other lead compounds in cancer migration studies .
Analytical Data :
- The target compound lacks explicit LCMS or HPLC data, but analogs like (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]carboxamide (m/z 554 [M+H]⁺) suggest that dimethoxyphenyl derivatives exhibit higher molecular weights and longer HPLC retention times .
Synthetic Routes: Urea-tetrazole compounds are typically synthesized via fusion reactions of oxazinones with urea/thiourea at high temperatures (e.g., 200°C) . Modifications in substituents (e.g., methoxy vs. fluoro) require tailored protecting-group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
